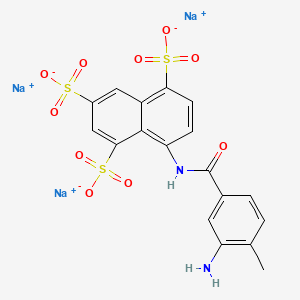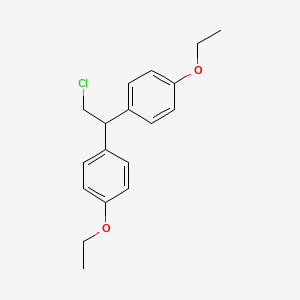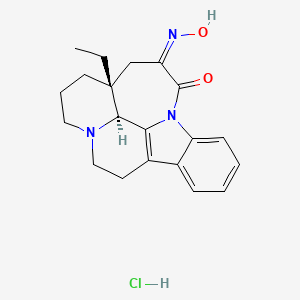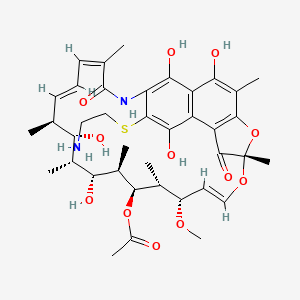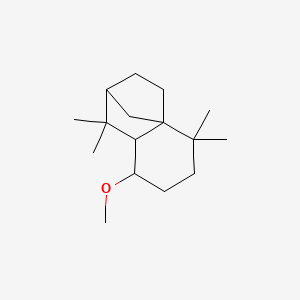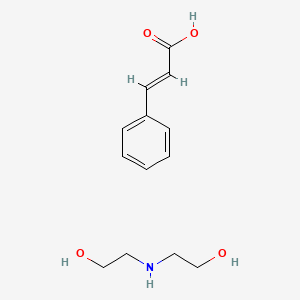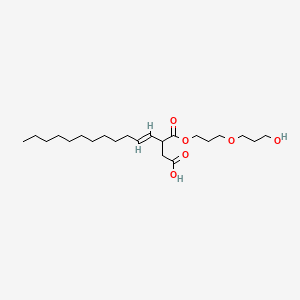
Butanedioic acid, dodecenyl-, ester with oxybis(propanol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, dodecenyl-, ester with oxybis(propanol) is a chemical compound known for its unique properties and applications. It is a liquid at room temperature, typically appearing as a colorless to pale yellow oily liquid with a pleasant aromatic odor . The molecular formula of this compound is C22H40O6 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of butanedioic acid, dodecenyl-, ester with oxybis(propanol) generally involves the oxidation of propylene glycol to produce oxybis(propanol). This intermediate is then reacted with dodecenyl butanedioic acid ester to yield the final product . The reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained efficiently.
Industrial Production Methods
In an industrial setting, the production of butanedioic acid, dodecenyl-, ester with oxybis(propanol) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain product quality and yield. The industrial production also emphasizes safety and environmental considerations, ensuring that the process is sustainable and minimizes waste .
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid, dodecenyl-, ester with oxybis(propanol) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common.
Substitution: The ester group in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of ester derivatives .
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, dodecenyl-, ester with oxybis(propanol) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Wirkmechanismus
The mechanism by which butanedioic acid, dodecenyl-, ester with oxybis(propanol) exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and receptors that play key roles in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanedioic acid, dodecenyl-, ester with propylene glycol
- Butanedioic acid, dodecenyl-, ester with ethylene glycol
- Butanedioic acid, dodecenyl-, ester with glycerol
Uniqueness
Butanedioic acid, dodecenyl-, ester with oxybis(propanol) is unique due to its specific molecular structure, which imparts distinct physical and chemical properties.
Eigenschaften
CAS-Nummer |
97926-04-0 |
|---|---|
Molekularformel |
C22H40O6 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
(E)-3-[3-(3-hydroxypropoxy)propoxycarbonyl]pentadec-4-enoic acid |
InChI |
InChI=1S/C22H40O6/c1-2-3-4-5-6-7-8-9-10-11-14-20(19-21(24)25)22(26)28-18-13-17-27-16-12-15-23/h11,14,20,23H,2-10,12-13,15-19H2,1H3,(H,24,25)/b14-11+ |
InChI-Schlüssel |
FGOYGEFRWQRNAT-SDNWHVSQSA-N |
Isomerische SMILES |
CCCCCCCCCC/C=C/C(CC(=O)O)C(=O)OCCCOCCCO |
Kanonische SMILES |
CCCCCCCCCCC=CC(CC(=O)O)C(=O)OCCCOCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]](/img/structure/B12677366.png)
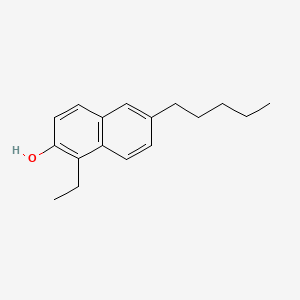
![4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12677376.png)
![1-Isocyanato-3-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12677377.png)
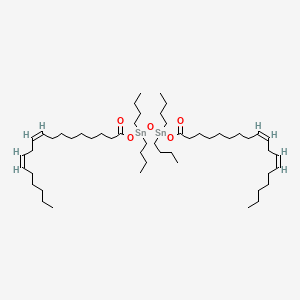
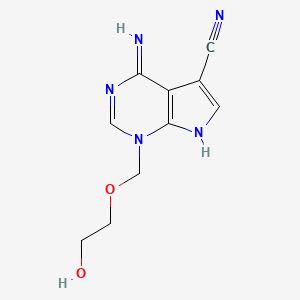
![5-[(4-Amino-5-methoxy-2-tolyl)azo]salicylic acid](/img/structure/B12677383.png)
